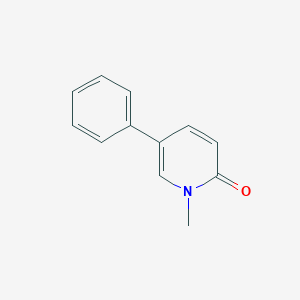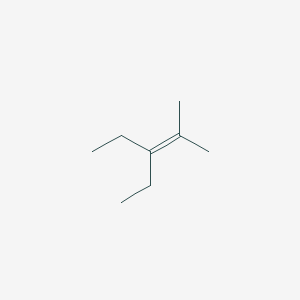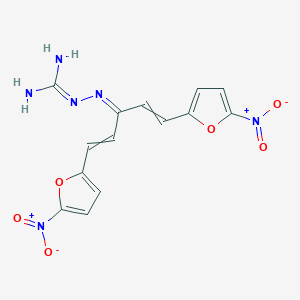
Methyl (S)-3-Boc-aminobutyrate
Descripción general
Descripción
Methyl (S)-3-Boc-aminobutyrate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a derivative of amino acid and is commonly used in the synthesis of various peptides and proteins.
Mecanismo De Acción
Methyl (S)-3-Boc-aminobutyrate acts as a protecting group for the amino acid residue during the peptide synthesis process. It is attached to the amino group of the amino acid residue, which prevents unwanted reactions from occurring during the synthesis process. The protecting group can be easily removed using mild acid conditions, which allows for the synthesis of the desired peptide or protein.
Biochemical and Physiological Effects:
This compound does not have any significant biochemical or physiological effects on its own. However, it is an essential compound in the synthesis of various bioactive compounds, which can have significant biochemical and physiological effects. For example, peptides and peptidomimetics synthesized using this compound can have a range of effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl (S)-3-Boc-aminobutyrate in lab experiments is its ability to act as a protecting group for the amino acid residue during the peptide synthesis process. This allows for the synthesis of complex peptides and proteins with high yields and purity. Additionally, this compound is a stable compound that can be easily stored and transported.
One of the limitations of using this compound is that it can be difficult to remove the protecting group under certain conditions, which can result in low yields or impurities in the final product. Additionally, the synthesis of this compound can be expensive and time-consuming, which can limit its use in certain lab experiments.
Direcciones Futuras
There are several future directions for the use of Methyl (S)-3-Boc-aminobutyrate in scientific research. One direction is the development of new protecting groups that can be easily removed under mild conditions, which would improve the efficiency and yield of the peptide synthesis process. Another direction is the synthesis of new bioactive compounds using this compound, which could have significant applications in the field of medicinal chemistry. Finally, the use of this compound in combination with other compounds could lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
This compound is a compound that has significant applications in the field of medicinal chemistry. Its ability to act as a protecting group for the amino acid residue during the peptide synthesis process has made it an essential compound in the synthesis of various bioactive compounds. While there are limitations to its use in lab experiments, the future directions for its use are promising, and it is likely to continue to play an important role in scientific research.
Aplicaciones Científicas De Investigación
Methyl (S)-3-Boc-aminobutyrate has been widely used in scientific research for the synthesis of various peptides and proteins. This compound is commonly used as a protecting group for the amino acid residue during the peptide synthesis process. It is also used in the synthesis of various bioactive compounds, such as cyclic peptides and peptidomimetics. Additionally, this compound has been used in the development of new drugs for the treatment of various diseases, including cancer, HIV, and Alzheimer's disease.
Propiedades
IUPAC Name |
methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(6-8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHJJLDEYCLBFT-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459085 | |
| Record name | Methyl (S)-3-Boc-aminobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106539-14-4 | |
| Record name | Methyl (S)-3-Boc-aminobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10491.png)







